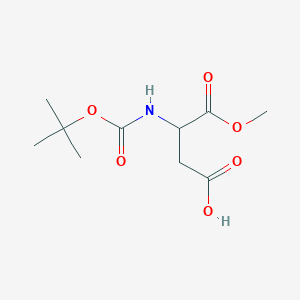

BOC-ASP-OME

Description

Contextualization within Peptide Chemistry and Amino Acid Protection Strategies

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of bio-organic chemistry and drug discovery. wikipedia.org To control the sequence of amino acids and prevent unwanted side reactions, a strategy of protecting reactive functional groups is essential. wikipedia.orgamericanpeptidesociety.org

Overview of Boc-Protecting Group Applications in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino group of amino acids in peptide synthesis. americanpeptidesociety.orgnumberanalytics.com Introduced in the 1960s, the Boc group was a significant advancement that allowed for the selective protection of amines. numberanalytics.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org

The Boc protection strategy, often used in solid-phase peptide synthesis (SPPS), relies on the acid-labile nature of the Boc group. americanpeptidesociety.org It can be removed under moderately acidic conditions, commonly with trifluoroacetic acid (TFA), to expose the amine for the next coupling reaction. americanpeptidesociety.orgwikipedia.org This method is particularly advantageous for the synthesis of certain peptides, such as hydrophobic peptides or those containing ester and thioester moieties. nih.gov While the Fmoc (fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy remains a fundamental and valuable tool in peptide chemistry. americanpeptidesociety.orgslideshare.net

Significance of Aspartic Acid Derivatives as Building Blocks in Bio-Organic Chemistry

Aspartic acid is a proteinogenic amino acid with a carboxylic acid side chain. nih.gov Its derivatives are crucial building blocks in the synthesis of peptides and proteins, as well as in the development of pharmaceuticals. ontosight.aibioascent.comamerigoscientific.com The side-chain carboxyl group of aspartic acid is reactive and requires protection during peptide synthesis to prevent side reactions.

One of the most significant challenges in synthesizing peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. nih.gov This side reaction can occur under both acidic and basic conditions and can lead to the formation of undesired β-aspartyl peptides and racemization. nih.govresearchgate.net The propensity for aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asp, and Asp-Asn being particularly problematic. nih.gov The choice of protecting group for the aspartic acid side chain is therefore critical to minimizing this side reaction. nih.gov

Historical Development and Evolution of Nα-Boc-L-Aspartic Acid α-Methyl Ester Utilization

The use of protected amino acids has evolved significantly with the advancement of peptide synthesis methodologies. The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of large peptides more feasible. peptide.compeptide.com

Early Methodologies for Aspartic Acid Side Chain Protection

In the early days of peptide synthesis, various protecting groups were explored for the side chain of aspartic acid. The primary goal was to find a group that was stable during the peptide coupling and Nα-deprotection steps but could be removed at the end of the synthesis without damaging the peptide. Benzyl (B1604629) (Bzl) esters were commonly used in the Boc/Bzl strategy. seplite.combzchemicals.com However, the use of less bulky protecting groups like benzyl esters could exacerbate aspartimide formation. nih.gov

To address the issue of aspartimide formation, researchers investigated the use of bulkier ester groups for side-chain protection. nih.govnih.gov The rationale was that the increased steric hindrance would make the cyclization reaction less favorable. peptide.com For example, in Boc-based synthesis, using the beta-cyclohexyl ester of aspartic acid was found to significantly reduce the formation of aspartimide compared to the beta-benzyl ester. peptide.com

Adoption of Nα-Boc-L-Aspartic Acid α-Methyl Ester in Automated Peptide Synthesis

The advent of automated peptide synthesizers further drove the need for well-characterized and reliable amino acid derivatives. americanpeptidesociety.org Nα-Boc-L-aspartic acid α-methyl ester (BOC-ASP-OME) emerged as a useful building block. chemimpex.com In this derivative, the α-amino group is protected by the acid-labile Boc group, while the α-carboxyl group is esterified with a methyl group. lookchem.com The side-chain carboxylic acid remains free for subsequent coupling reactions or further modification.

This compound is utilized as an intermediate in the synthesis of various compounds, including modified α-amino acids and 5-cis-alkylprolines. lookchem.comfishersci.nl Its stability and compatibility with various coupling reagents make it a suitable choice for both solution-phase and solid-phase peptide synthesis. chemimpex.com The selective protection of the α-amino and α-carboxyl groups allows for precise control over the peptide chain elongation process.

Table 2: Timeline of Key Developments in Peptide Synthesis

| Year | Development | Significance |

|---|---|---|

| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). peptide.compeptide.com | Revolutionized peptide synthesis, making it faster and more efficient. peptide.com |

| 1970 | The base-labile Fmoc protecting group is introduced by Carpino and Han. peptide.com | Provided an alternative to the acid-labile Boc group, leading to the development of orthogonal protection strategies. peptide.com |

| 1977 | The concept of orthogonal protection is developed by Barany and coworkers. peptide.com | Allowed for the selective removal of protecting groups without affecting others, enabling the synthesis of more complex molecules. peptide.com |

| 1983 | First production solid-phase peptide synthesizer with pre-activation of amino acids. peptide.com | Further automated and streamlined the peptide synthesis process. |

| 1992 | The Fast Boc protocol is developed by Kent and Alewood. peptide.compeptide.com | Improved the efficiency of Boc-based SPPS. peptide.com |

The continuous development of new protecting groups and synthetic strategies, including the use of derivatives like this compound, has been instrumental in advancing the field of peptide chemistry and enabling the synthesis of increasingly complex and therapeutically important peptides. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-Boc-L-Aspartic Acid α-Methyl Ester | This compound |

| tert-butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Benzyl | Bzl |

| Di-tert-butyl dicarbonate | Boc anhydride (B1165640) |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 4-Dimethylaminopyridine | DMAP |

| Aspartic acid | Asp |

| Glycine (B1666218) | Gly |

| Asparagine | Asn |

| Phenylalanine | Phe |

| Alanine | Ala |

| Serine | Ser |

| Threonine | Thr |

| Cysteine | Cys |

| Arginine | Arg |

| Tryptophan | Trp |

| Histidine | His |

| Glutamic acid | Glu |

| Methionine | Met |

| Proline | Pro |

| Tyrosine | Tyr |

| Leucine | Leu |

| Ornithine | |

| 2,4-dimethoxybenzyl | Dmb |

| 2-hydroxy-4-methoxy-benzyl | Hmb |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| Diisopropylethylamine | DIEA |

| Dichloromethane (B109758) | DCM |

| Dimethylformamide | DMF |

| Tetrahydrofuran (B95107) | THF |

| Hydrogen fluoride (B91410) | HF |

| Trimethylsilyl iodide | |

| Triethylsilane | |

| Thioanisole | |

| Anisole | |

| Sodium bicarbonate | |

| Pyridine | |

| Sodium borohydride | |

| Trimethylchlorosilane | TMSCl |

| Thionyl chloride | |

| p-Toluenesulfonic acid | |

| 2,2-dimethoxypropane | |

| Ethyl cyano(hydroxyimino)acetate | Oxyma |

| N,N,N',N'-tetramethylguanidine | TMG |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt |

| Titanium tetrachloride | TiCl4 |

| Obeticholic acid | |

| Lanifibranor | |

| Silymarin | |

| L-DOPA | |

| Glutathione | |

| Angiotensin I | |

| Angiotensin II | |

| Bradykinin | |

| Erythromycin |

Sources: lookchem.comamericanpeptidesociety.orgnumberanalytics.comwikipedia.orgslideshare.netamerigoscientific.comnih.govresearchgate.netseplite.combzchemicals.comnih.govpeptide.commdpi.compeptide.comresearchgate.netrsc.orgmdpi.commasterorganicchemistry.com

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO6 |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) |

InChI Key |

IWFIVTBTZUCTQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Nα Boc L Aspartic Acid α Methyl Ester and Its Analogues

De Novo Synthesis of Nα-Boc-L-Aspartic Acid α-Methyl Ester from Precursors

The de novo synthesis of BOC-ASP-OME from L-aspartic acid necessitates a carefully orchestrated sequence of protection and esterification reactions to achieve the desired regioselectivity. The primary challenge lies in differentiating the two carboxylic acid groups, namely the α-carboxyl and the β-carboxyl groups.

Strategies for Differential Esterification of Aspartic Acid Carboxyl Groups

A common and effective strategy for the differential esterification of aspartic acid involves a multi-step process that begins with the selective esterification of one carboxyl group, followed by the protection of the amino group, and finally, the esterification of the second carboxyl group.

One documented approach involves the initial preparation of L-aspartic acid β-methyl ester hydrochloride. This can be achieved by reacting L-aspartic acid with thionyl chloride in methanol (B129727). The hydrochloride salt of the β-methyl ester is then isolated. Subsequently, the α-carboxylic acid can be esterified. For instance, a patent describes the synthesis of L-aspartate-4-methyl ester-1-benzyl ester, which starts with the commercially available L-aspartic acid-beta-methyl ester hydrochloride. google.com This intermediate is then subjected to N-protection followed by esterification of the α-carboxyl group with benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534) or potassium carbonate. google.com

Alternatively, protection of the α-carboxyl and β-carboxyl groups with different ester functionalities allows for selective deprotection later on. For example, the use of a benzyl ester for one carboxyl group and a methyl ester for the other is a common strategy, as the benzyl group can be selectively removed by hydrogenolysis.

Another strategy involves the formation of an internal anhydride (B1165640) of N-protected aspartic acid, which can then be selectively opened by an alcohol to yield a mixture of α- and β-esters. However, controlling the regioselectivity of the alcoholysis can be challenging and often leads to mixtures that require chromatographic separation.

A more controlled method for selective α-esterification involves the use of specific activating agents and reaction conditions. For instance, the use of sterically hindered alcohols can favor esterification at the less hindered α-carboxyl group.

| Starting Material | Reagents | Key Transformation | Product | Reference |

| L-Aspartic acid | Thionyl chloride, Methanol | Formation of β-methyl ester | L-Aspartic acid β-methyl ester hydrochloride | General Knowledge |

| L-Aspartic acid β-methyl ester hydrochloride | Di-tert-butyl dicarbonate (B1257347), Base | N-Boc protection | N-Boc-L-aspartic acid β-methyl ester | google.com |

| N-Boc-L-aspartic acid β-methyl ester | Benzyl bromide, Base | α-Benzylation | N-Boc-L-aspartic acid β-methyl ester α-benzyl ester | google.com |

Introduction of the Boc-Protecting Group on the α-Amino Moiety

The protection of the α-amino group of the aspartic acid derivative is a critical step to prevent unwanted side reactions during subsequent esterification or peptide coupling steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The most common method for the introduction of the Boc group is the reaction of the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The reaction is typically carried out in a mixed solvent system, such as a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to maintain a basic pH. organic-chemistry.org

For instance, L-aspartic acid-beta-methyl ester hydrochloride can be dissolved in a mixture of methanol and water, and then treated with di-tert-butyl dicarbonate and a base like triethylamine to yield N-Boc-L-aspartic acid-beta-methyl ester. google.com The reaction is generally high-yielding and proceeds cleanly.

| Substrate | Reagent | Base | Solvent | Key Feature | Reference |

| Amino acid ester hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Methanol/Water | Efficient N-Boc protection | google.com |

| Amino acid | Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Dioxane/Water | Standard procedure for Boc protection | organic-chemistry.org |

Chemo-Enzymatic and Biocatalytic Approaches to Nα-Boc-L-Aspartic Acid α-Methyl Ester Synthesis

In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions.

Enzyme-Mediated Esterification Techniques for Selectivity

Enzymes, particularly lipases and proteases, can exhibit remarkable regioselectivity in esterification and hydrolysis reactions. This property can be exploited for the selective synthesis of aspartic acid esters.

A study has described a chemo-enzymatic method for the synthesis of β-protected aspartic acid derivatives using the enzyme Alcalase. researchgate.net One approach involves the α-selective enzymatic hydrolysis of a symmetrically substituted aspartyl diester. For example, N-Boc-L-aspartic acid dibenzyl ester could be selectively hydrolyzed at the α-ester position by an appropriate enzyme to yield N-Boc-L-aspartic acid α-OH-β-benzyl ester.

Conversely, enzymes can be used for selective esterification. A three-step protocol has been reported that involves:

α-selective enzymatic methyl-esterification of an N-protected aspartic acid. researchgate.net

Chemical esterification of the remaining β-carboxyl group. researchgate.net

α-selective enzymatic hydrolysis of the methyl ester to yield the desired β-protected aspartic acid derivative. researchgate.net

The use of enzymes like Alcalase, a protease from Bacillus licheniformis, has been shown to be effective in these selective transformations, providing high yields of the desired regioisomer. researchgate.net

Biocatalytic Resolution and Stereoselective Synthesis Pathways

Biocatalytic resolution is another powerful tool for obtaining enantiomerically pure amino acid derivatives. This can be achieved through the enantioselective hydrolysis of a racemic mixture of esters by an enzyme. For instance, a racemic mixture of N-Boc-aspartic acid dimethyl ester could be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester. Proteases and lipases are commonly employed for such resolutions. nih.gov

Furthermore, biocatalysis can be used in the synthesis of chiral amino acids from prochiral precursors. While not directly applied to this compound in the reviewed literature, the principles of using transaminases or other enzymes for the stereoselective synthesis of amino acids are well-established and could potentially be adapted for this purpose.

Optimization and Scale-Up Considerations for Nα-Boc-L-Aspartic Acid α-Methyl Ester Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions and process parameters to ensure efficiency, cost-effectiveness, and product quality.

Key considerations for optimization include:

Reagent Stoichiometry: Minimizing the excess of expensive reagents like Boc₂O and coupling agents is crucial for cost reduction.

Solvent Selection: Choosing appropriate solvents that allow for high reaction rates, easy product isolation, and are environmentally friendly is important.

Reaction Time and Temperature: Optimizing these parameters can lead to higher yields and reduced formation of by-products. For instance, in peptide couplings, microwave heating can sometimes be employed to accelerate slow reactions, though this needs to be carefully controlled to avoid side reactions. biotage.com

Purification Methods: Developing efficient purification protocols, such as crystallization-induced resolution or chromatography with optimized solvent systems, is critical for obtaining high-purity product on a large scale.

For scale-up, several factors need to be addressed:

Heat Transfer: Exothermic reactions, such as the introduction of the Boc group, require efficient heat management to maintain optimal reaction temperatures.

Mass Transfer: Ensuring efficient mixing is essential for maintaining homogeneity in large reaction vessels.

Process Safety: A thorough risk assessment of all chemical steps is necessary to ensure safe operation on an industrial scale.

Waste Management: Developing strategies for the recycling of solvents and the disposal of by-products in an environmentally responsible manner is a key aspect of green chemistry and sustainable production. google.com

General strategies for optimizing peptide synthesis, which share many principles with the synthesis of protected amino acids, include avoiding long stretches of sterically hindered amino acids and incorporating solubilizing residues where possible. biosynth.com While this compound is a single amino acid derivative, the principles of optimizing coupling and deprotection steps are relevant to its use in larger synthetic sequences.

| Parameter | Optimization Goal | Scale-Up Challenge | Potential Solution |

| Reagent Cost | Minimize excess of expensive reagents | Maintaining high conversion with stoichiometric amounts | Process optimization, catalyst screening |

| Reaction Time | Reduce batch cycle time | Ensuring complete reaction in large volumes | Use of process analytical technology (PAT) to monitor reaction progress |

| Product Purity | Maximize yield of the desired isomer | Controlling side reactions and impurities | Development of robust crystallization or chromatographic purification methods |

| Solvent Usage | Minimize solvent volume and use greener solvents | Handling and recycling large volumes of solvents | Solvent recovery systems, use of aqueous or biphasic systems |

Efficiency Enhancements in Multi-Step Syntheses

Improving the efficiency of multi-step syntheses for this compound and related peptide fragments is a key area of research, focusing on increasing yields, reducing reaction times, and minimizing side reactions like aspartimide formation. Various strategies have been developed to enhance coupling reactions, which are central to forming peptide bonds.

One approach involves the use of advanced coupling agents and conditions. For instance, the combination of diisopropylcarbodiimide (DIC) with OxymaPure® has been shown to achieve high conversion rates (99%) with low epimerization. Another method utilizes titanium tetrachloride (TiCl4) as a condensing agent, which facilitates the formation of dipeptides in high yields and with high diastereoselectivity, often accelerated by microwave irradiation. researchgate.net This technique is compatible with a variety of amino acids and protecting groups. researchgate.net

Reactive extrusion represents a significant leap in efficiency, enabling continuous and solvent-free peptide synthesis. In one example, the dipeptide Boc-Asp(OBzl)-Phe-OMe was synthesized from its N-hydroxysuccinimide ester precursor in just 1.5 minutes of residence time inside the extruder, resulting in a 92% yield. 5z.com This method avoids the need for large volumes of solvents and significantly shortens the production timeline. 5z.comresearchgate.net

Flow chemistry offers another avenue for waste-minimized and efficient synthesis. A multi-step flow protocol for preparing N-Boc-β-amino ketones demonstrated the potential for high efficiency by using equimolar amounts of reagents, which is crucial for avoiding decomposition of the product and protecting agent. researchgate.net Such continuous-flow processes can lead to higher yields and significantly lower E-factors (a measure of waste generated) compared to traditional batch methods. researchgate.net

| Method/Reagents | Key Efficiency Enhancement | Reported Yield | Reaction Time | Reference |

|---|---|---|---|---|

| DIC / OxymaPure | High conversion (99%), low epimerization (0.5–2.12%) | N/A | 8-12 min | |

| HBTU / DIEA | Coupling agent system | 92% conversion | 8 min | |

| TiCl4 / Pyridine / Microwaves | Rapid, high-yield peptide bond formation | High | Short | researchgate.net |

| Reactive Extrusion | Solvent-free, continuous process | 92% (for Boc-Asp(OBzl)-Phe-OMe) | 1.5 min | 5z.com |

| Trimethylchlorosilane / Methanol | Efficient, room temperature esterification | Good to excellent | N/A | nih.gov |

Environmental and Sustainability Aspects of Synthetic Routes

The "greening" of peptide synthesis is a major focus, driven by the need to reduce the large volumes of hazardous solvents and reagents typically used. rsc.orgunive.it Traditional peptide synthesis, whether in solution or on a solid phase (SPPS), has a significant environmental footprint, often utilizing solvents like dichloromethane (B109758) (CH2Cl2), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny. rsc.org

A primary strategy for enhancing sustainability is the replacement of conventional organic solvents with more environmentally benign alternatives. rsc.org Water is the most desirable green solvent, and significant progress has been made in developing aqueous-phase peptide synthesis. nih.govtu-darmstadt.de This includes the use of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which allows for peptide assembly directly in water. tu-darmstadt.desci-hub.se This approach not only reduces organic waste but can also simplify purification processes. nih.gov Microwave-assisted synthesis in water has proven effective, allowing for rapid coupling reactions with reduced amounts of reagents. unive.itnih.gov

Solvent-free methods, such as the reactive extrusion technique mentioned previously, offer a paradigm shift in sustainable peptide production. 5z.comresearchgate.net By eliminating the solvent, this method drastically reduces waste and energy consumption associated with solvent handling and removal. 5z.com

Atom economy is another key principle of green chemistry. The development of synthetic routes that avoid the use of side-chain protecting groups where possible can significantly improve atom economy. nih.gov This reduces the number of synthetic steps and the amount of waste generated from protection and deprotection processes. tu-darmstadt.de Furthermore, the transition from traditional Fmoc-based chemistry, which involves excess reagents with a large environmental footprint, to newer, more efficient technologies is a critical goal for both academia and industry. rsc.org

| Sustainable Approach | Description | Key Benefit(s) | Reference |

|---|---|---|---|

| Aqueous-Phase Synthesis | Using water as the primary solvent for peptide coupling reactions. | Drastically reduces organic solvent waste; simplifies purification. | unive.itnih.govtu-darmstadt.de |

| Water-Soluble Protecting Groups (e.g., Smoc) | Protecting groups designed for high solubility in water. | Enables efficient synthesis in aqueous media. | tu-darmstadt.desci-hub.se |

| Reactive Extrusion | Solvent-free synthesis in a twin-screw extruder. | Eliminates solvent waste; very short reaction times; continuous processing. | 5z.comresearchgate.net |

| Flow Chemistry | Continuous processing in microreactors or tube reactors. | Minimizes waste (low E-factor), enhances safety and control. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often in water. | Reduces reaction times and the required excess of reagents. | unive.itnih.gov |

Chemical Reactivity and Transformation Mechanisms Involving Nα Boc L Aspartic Acid α Methyl Ester

Reactivity Profile of the Nα-Boc Protecting Group in Peptide Coupling Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. total-synthesis.com Its primary role is to prevent the highly nucleophilic amine from participating in unwanted side reactions during the formation of peptide bonds. total-synthesis.combiosynth.com The stability of the Boc group under various conditions, except for acidic ones, is a key feature of its utility. total-synthesis.com

Acid-Mediated Deprotection Kinetics and Selectivity

The Boc group is characteristically labile to acid. total-synthesis.com Deprotection is typically achieved using acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid. total-synthesis.comiris-biotech.degoogle.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the Boc group, which initiates fragmentation into a stable tertiary carbocation (isobutylene) and a carbamic acid, which then readily decarboxylates to release the free amine. total-synthesis.com

The rate of deprotection is dependent on the strength of the acid used. For instance, strong acids like TFA can lead to rapid removal of the Boc group. iris-biotech.de In one documented procedure, a 3N solution of HCl in dioxane was used to deprotect N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester, with the reaction proceeding over 6 hours at room temperature. google.com Another example shows that aqueous phosphoric acid can effectively and selectively deprotect tert-butyl carbamates. researchgate.net The selectivity of Boc group removal is crucial, especially when other acid-sensitive protecting groups are present in the molecule.

Orthogonality Considerations with Other Protecting Group Strategies

In peptide synthesis, the concept of "orthogonality" is paramount. It refers to the ability to remove one type of protecting group in the presence of others without affecting them. biosynth.comiris-biotech.de The acid-labile nature of the Boc group makes it orthogonal to several other important protecting groups used in peptide chemistry. total-synthesis.com

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is typically removed with piperidine, making it fully orthogonal to the acid-labile Boc group. total-synthesis.comiris-biotech.de This orthogonality is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. iris-biotech.deacs.org

Cbz (benzyloxycarbonyl) or Z group: This group is removed by catalytic hydrogenation (H₂/Pd), a condition to which the Boc group is stable. total-synthesis.compeptide.com

Alloc (allyloxycarbonyl) group: This group is cleaved using transition metal catalysis, typically with a palladium catalyst, which does not affect the Boc group. total-synthesis.com

However, the Boc group is not orthogonal to other acid-labile protecting groups, such as the tert-butyl (tBu) ester or ether, which are also cleaved under acidic conditions. iris-biotech.deiris-biotech.de A "quasi-orthogonal" system can be employed, where different strengths of acid are used for selective deprotection. For example, in the Boc/Bn (benzyl) strategy, the Boc group can be removed with a milder acid like TFA, while the benzyl (B1604629) group requires a stronger acid like hydrogen fluoride (B91410) (HF) for cleavage. biosynth.comiris-biotech.de

Reactions of the α-Methyl Ester Moiety in Nα-Boc-L-Aspartic Acid α-Methyl Ester

The α-methyl ester in Nα-Boc-L-aspartic acid α-methyl ester provides a site for various chemical transformations, allowing for the modification of the C-terminus of the amino acid derivative.

Transesterification and Saponification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases. For N-protected α-amino acid methyl esters, transesterification can be promoted by a tetranuclear zinc cluster. researchgate.net This allows for the conversion of the methyl ester to other esters, which may be desirable for specific synthetic strategies. researchgate.net

Saponification , the hydrolysis of an ester under basic conditions, converts the methyl ester to a carboxylate salt. cdnsciencepub.com Lithium hydroxide (B78521) (LiOH) is a commonly used base for the saponification of amino acid esters, as it can be effective under mild conditions that minimize the risk of racemization. acs.orggoogle.com For instance, N-alkyl-α-amino methyl esters can be hydrolyzed using 5N LiOH in dioxane to yield the corresponding N-alkyl-α-amino acids. chimia.ch The combination of an amidine base, like DBU or DBN, with a metal salt can accelerate the saponification of sensitive peptide esters. google.com

Amidation and Hydrolysis Pathways for α-Carboxyl Functionalization

Amidation involves the reaction of the ester with an amine to form an amide. This is a fundamental reaction in peptide synthesis, where the activated carboxyl group of one amino acid reacts with the amino group of another. While direct amidation of an unactivated methyl ester is generally slow, it can be facilitated. For example, NMA diamide (B1670390) has been prepared from NMA dimethyl ester by ammonolysis.

Hydrolysis of the methyl ester, typically under acidic or basic conditions, regenerates the carboxylic acid. Acid-catalyzed hydrolysis can occur, for example, with aqueous hydrochloric acid. organic-chemistry.org Enzymatic hydrolysis offers a milder and often enantioselective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CalB), are known to catalyze the hydrolysis of N-protected amino methyl esters with high enantioselectivity. researchgate.net

Side Chain Chemistry of the β-Carboxylic Acid in Nα-Boc-L-Aspartic Acid α-Methyl Ester Derivatives

The free β-carboxylic acid of Nα-Boc-L-aspartic acid α-methyl ester is a key functional handle for various modifications.

A significant side reaction involving the aspartic acid side chain in peptide synthesis is the formation of aspartimide . ub.eduug.edu.pl This intramolecular cyclization is particularly prone to occur under both acidic and basic conditions, especially when the subsequent amino acid residue in a peptide sequence is small, like glycine (B1666218) or serine. nih.gov The formation of aspartimide can lead to the production of unwanted β-peptide isomers upon hydrolysis. ug.edu.pl The choice of protecting group for the β-carboxyl group can influence the rate of aspartimide formation, with cyclohexyl (cHx) esters showing a reduced tendency for this side reaction compared to benzyl (Bzl) esters. ug.edu.pl

The β-carboxylic acid can be selectively esterified or converted to an amide. For instance, it can be coupled with an alcohol or amine using standard peptide coupling reagents. On-resin modification of the side chain of aspartic acid residues is a valuable strategy in solid-phase peptide synthesis. acs.org A method using ferric chloride (FeCl₃) has been developed for the on-resin deprotection of side-chain tert-butyl protected aspartic acid, allowing for subsequent amidation or esterification. acs.orgnih.gov

The β-carboxylate can also participate in metal coordination, binding to ions like Zn²⁺ or Cd²⁺.

Table of Research Findings on Chemical Reactivity

| Section | Reaction | Reagents/Conditions | Outcome | Citation |

|---|---|---|---|---|

| 3.1.1 | Acid-Mediated Deprotection | 3N HCl in dioxane | Removal of Boc group | google.com |

| 3.1.1 | Acid-Mediated Deprotection | Aqueous phosphoric acid | Selective deprotection of t-butyl carbamates | researchgate.net |

| 3.2.1 | Saponification | 5N LiOH in dioxane | Hydrolysis of methyl ester to carboxylic acid | chimia.ch |

| 3.2.1 | Saponification | DBU/LiBr in THF/H₂O | Accelerated saponification of peptide esters | google.com |

| 3.2.2 | Enzymatic Hydrolysis | Candida antarctica lipase B (CalB) | Enantioselective hydrolysis of N-protected amino methyl esters | researchgate.net |

Activation Strategies for β-Carboxyl Coupling

The formation of a peptide bond at the β-carboxyl position requires its activation to transform the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. A variety of coupling reagents and strategies have been developed for this purpose.

Common activation methods include the use of carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions. mdpi.com Phosphonium salts, like Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBop), and uronium salts, such as HBTU and HATU, are also highly effective activators. mdpi.comresearchgate.net For instance, HBTU has been successfully used to promote the conversion of Boc-Asp-OMe into a β-benzimidazole derivative, demonstrating efficient activation of the β-carboxyl group. researchgate.net

Another approach is the mixed carboxylic-carbonic anhydride (B1165640) method, where the β-carboxyl group reacts with an alkyl chloroformate in the presence of a tertiary amine base. researchgate.net More recent developments include the use of biomimetic cyclic propylphosphonic anhydride (T3P®), which has shown high conversion rates for coupling N-Boc protected aspartic acid derivatives. unibo.it

| Reagent Class | Specific Example(s) | Key Characteristics | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Widely used; often requires additives (e.g., HOBt, Oxyma) to reduce racemization. | mdpi.com |

| Uronium/Aminium Salts | HBTU, HATU | Highly efficient and fast-acting coupling agents. | mdpi.comresearchgate.net |

| Phosphonium Salts | PyBop | Effective for forming amide bonds, particularly in challenging couplings. | mdpi.com |

| Phosphonic Anhydrides | T3P® | A modern reagent showing high conversion rates under mild conditions. | unibo.it |

| Chloroformates | Isobutyl chloroformate | Used in the mixed anhydride method; choice of base and solvent is critical. | researchgate.net |

Intramolecular Cyclization and Anhydride Formation Phenomena

A significant side reaction during the activation and coupling of aspartic acid derivatives is intramolecular cyclization to form an aspartimide (a succinimide (B58015) derivative). This occurs when the amide nitrogen from the preceding amino acid residue attacks the activated β-carboxyl group of the aspartic acid. mdpi.comug.edu.pl The formation of aspartimide is particularly problematic in sequences containing Asp-Gly or Asp-Ser, and it is a major concern in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). ug.edu.plrsc.org The resulting five-membered imide ring can subsequently be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is an impurity that is difficult to separate. mdpi.com

The choice of protecting group on the β-carboxyl function can influence the rate of this side reaction. For example, bulky esters like cyclohexyl (Ochex) or tert-butyl (OtBu) esters are known to reduce the propensity for aspartimide formation compared to less sterically hindered esters like benzyl (OBzl).

During the mixed anhydride activation method, the N-alkoxycarbonylamino acid first reacts with an alkyl chloroformate to generate a mixed carboxylic-carbonic acid anhydride. researchgate.net This activated intermediate is then reacted with the amine nucleophile. However, this anhydride can also participate in side reactions, such as disproportionation or urethane (B1682113) formation. researchgate.net

Stereochemical Implications of Nα-Boc-L-Aspartic Acid α-Methyl Ester Transformations

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis, as racemization or epimerization leads to the formation of diastereomeric impurities that can alter the biological activity of the final peptide.

Retention of Stereochemistry during Coupling and Deprotection

The N-tert-butyloxycarbonyl (Boc) protecting group plays a role in minimizing epimerization during the coupling step. scielo.org.mx Generally, urethane-protected amino acids, such as Boc-amino acids, are less prone to racemization than peptide acids or those with other types of N-protecting groups. chemrxiv.org

The retention of stereochemistry is highly dependent on the reaction conditions. The use of specific coupling reagent combinations, such as DIC in conjunction with an additive like Oxyma, has been shown to be effective at suppressing racemization. nih.gov Palladium-catalyzed cross-coupling reactions performed on Boc-Asp derivatives have also been shown to proceed with no racemization of the amino acid. nih.gov Careful control over the base, solvent, and temperature is crucial for ensuring that the desired stereoisomer is preserved throughout the synthetic sequence.

Potential for Racemization and Strategies for Its Mitigation

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.gov This occurs after the activation of the carboxyl group, where the carbonyl oxygen of the Boc protecting group can attack the activated carboxyl carbon. The resulting oxazolone (B7731731) has an acidic proton at the C-4 position (the original α-carbon), which can be abstracted by a base. Reprotonation can occur from either face, leading to racemization. mdpi.comacs.org

Several factors can increase the risk of racemization:

Coupling Reagents: Some highly reactive coupling reagents can promote oxazolone formation. mdpi.com

Base: The presence and strength of the base used during coupling can significantly impact the rate of racemization. Tertiary amines like triethylamine (B128534) are known to cause more racemization than sterically hindered bases like N-methylmorpholine or diisopropylethylamine (DIPEA). mdpi.comresearchgate.net

Temperature: Higher reaction temperatures can increase the rate of both coupling and racemization.

To address this challenge, several mitigation strategies have been developed:

Use of Additives: The addition of reagents like HOBt and, more effectively, Oxyma to carbodiimide-mediated couplings can trap the activated intermediate as an active ester, which is less prone to cyclizing into an oxazolone. mdpi.comnih.gov

Optimized Reagents and Conditions: Choosing the right combination of coupling reagent, base, and solvent is critical. For example, using N-methylpiperidine as the base in tetrahydrofuran (B95107) (THF) has been shown to reduce racemization in mixed anhydride couplings. researchgate.net The combination of DIC/Oxyma is considered a low-racemization protocol. nih.gov Modern reagents like ynamides have also been developed for racemization-free peptide synthesis. chemrxiv.orgacs.org

Stepwise Synthesis: In general, stepwise coupling of N-Boc protected amino acids is preferred over the coupling of larger peptide fragments, as the latter are significantly more prone to racemization. chemrxiv.org

| Risk Factor | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Oxazolone Formation | Activation of the carboxyl group can lead to the formation of a planar, easily racemized oxazolone intermediate. | Use additives (HOBt, Oxyma) to form active esters; use low-racemization coupling reagents (e.g., ynamides, DIC/Oxyma). | mdpi.comnih.govacs.org |

| Excess Base | Strong or unhindered tertiary amines (e.g., triethylamine) can readily abstract the α-proton from the oxazolone intermediate. | Use sterically hindered bases (e.g., DIPEA, N-methylmorpholine) or weaker bases in stoichiometric amounts. | mdpi.comresearchgate.net |

| High Temperature | Elevated temperatures can increase the rate of epimerization. | Perform coupling reactions at low temperatures (e.g., 0 °C). | rsc.org |

| Fragment Coupling | Activation of a peptide C-terminus is much more prone to racemization than a single N-protected amino acid. | Employ stepwise solid-phase or solution-phase synthesis where possible. Use advanced, low-racemization fragment coupling techniques if necessary. | chemrxiv.orgnih.gov |

Applications of Nα Boc L Aspartic Acid α Methyl Ester As a Synthon in Advanced Organic and Peptide Synthesis

Role in Automated Peptide Synthesis Methodologies

The strategic placement of protecting groups on BOC-ASP-OME dictates its application in different peptide synthesis methodologies. While its structure is well-suited for certain approaches, it is less conventional for others.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, prized for its efficiency and ease of automation. iris-biotech.de The most prevalent SPPS strategies involve the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com The two dominant chemistries are Fmoc/tBu and Boc/Bzl. In the Boc/Bzl strategy, the temporary Nα-protecting group is the acid-labile Boc group, which is typically removed using trifluoroacetic acid (TFA). Side-chain protecting groups and the resin linker are generally benzyl-based and are cleaved simultaneously at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.comcapes.gov.brproteogenix.science

The direct use of this compound as the initial amino acid for standard C-to-N terminal SPPS is atypical. This is because the α-carboxyl group, the standard point of attachment to the resin, is already blocked as a methyl ester. However, it can be integrated into specialized SPPS protocols. For instance, it can be used for the synthesis of peptides that require a C-terminal methyl ester. More significantly, it can be employed in on-resin fragment condensation, where a pre-synthesized peptide segment is coupled to the resin-bound chain. Researchers value Boc-protected amino acid derivatives for their stability and compatibility with various coupling reagents in SPPS workflows. chemimpex.com

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains crucial for large-scale production and the synthesis of complex peptide fragments. In this methodology, this compound is a highly useful building block. mdpi.com The α-methyl ester serves as a robust protecting group for the C-terminus, preventing its participation in undesired side reactions while the Nα-Boc group is removed and the exposed amine is coupled to another amino acid or peptide fragment.

This approach is particularly valuable for fragment condensation strategies. Here, smaller, protected peptide segments are synthesized independently and then coupled together in solution. This compound can act as the C-terminal residue of one such fragment. The methyl ester can be removed via saponification at a later stage to enable further elongation if required. The efficiency of solution-phase coupling reactions is critical, and various reagents have been developed to facilitate amide bond formation with high yields and minimal racemization. mdpi.comresearchgate.net

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Widely used, often with additives like HOBt to suppress racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, rapid reactions. |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Very effective, commonly used in both solution and solid-phase synthesis. |

Synthesis of Complex Aspartic Acid-Containing Peptide Sequences and Derivatives

The incorporation of aspartic acid into peptides introduces a secondary carboxyl group, which can be a key site for biological activity, conjugation, or structural constraint. The unique protection pattern of this compound offers specific pathways for creating such complex structures.

Incorporating this compound into a standard linear α-peptide chain requires a multi-step, non-standard approach due to its free β-carboxyl group and protected α-carboxyl group. A typical strategy would proceed as follows:

Protection of the β-Carboxyl Group : The free side-chain carboxyl group must first be protected with a group (e.g., benzyl (B1604629) or tert-butyl ester) that is orthogonal to the Nα-Boc and Cα-methyl ester groups.

Deprotection of the Nα-Boc Group : The Boc group is selectively removed, typically with TFA, to expose the α-amino group.

Peptide Coupling : The exposed α-amino group is then coupled to the activated carboxyl group of the preceding amino acid in the peptide sequence.

This pathway is considerably more complex than using a standard side-chain protected building block like Boc-Asp(OBzl)-OH sigmaaldrich.com or Boc-Asp(OtBu)-OH, iris-biotech.de where the α-carboxyl group is free for direct coupling. The use of this compound is therefore reserved for instances where this specific protection scheme is advantageous for subsequent synthetic transformations.

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and receptor-binding affinity compared to their linear counterparts. researchgate.net this compound is an excellent synthon for creating these structures. The free β-carboxyl group provides a reactive handle for intramolecular cyclization. arkat-usa.org

Several strategies can be employed:

Side-Chain-to-Backbone Cyclization : A linear peptide can be assembled, and then the β-carboxyl group of the aspartate residue (derived from this compound) can be activated and coupled to the N-terminal amino group of the same peptide to form a lactam bridge.

On-Resin Cyclization : The synthon can be attached to a solid support via its free β-carboxyl group. A linear peptide chain is then synthesized from the Nα-amino group. After assembling the linear precursor, the Nα-Boc group is removed, and the terminal carboxyl group of the peptide is activated and coupled to the now-free Nα-amino group of the aspartate residue, achieving a head-to-tail cyclization while the peptide is still attached to the resin. google.com

Side-Chain-to-Side-Chain Cyclization : The β-carboxyl group can be used to form a bridge with a reactive side chain of another amino acid in the sequence, such as the amino group of a lysine (B10760008) residue.

These methods allow for the creation of diverse cyclic scaffolds that are critical for developing peptides with specific, conformationally constrained three-dimensional shapes. google.com

Development of Aspartic Acid-Derived Peptidomimetics and Non-Peptidic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. chemimpex.com this compound serves as a valuable chiral starting material for the synthesis of such molecules. Its three distinct functional groups can be manipulated with high selectivity to build novel, non-peptidic scaffolds.

For example, the free β-carboxyl group can be a starting point for a variety of chemical transformations, including reduction to an alcohol, amidation to form diverse side chains, or participation in multicomponent reactions like the Ugi or Passerini reactions. Meanwhile, the protected α-amino and α-carboxyl moieties can be deprotected and transformed into heterocyclic systems or other functional groups. This versatility allows this compound to be used in the design of drug candidates that mimic the spatial arrangement of amino acid side chains in a peptide, which is crucial for therapeutic applications. chemimpex.comnih.gov Its use facilitates the development of novel molecular frameworks for drug discovery, moving beyond traditional peptide structures. rsc.org

Table 2: Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-tert-butoxycarbonyl-L-Aspartic Acid α-Methyl Ester |

| Boc | tert-butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyAOP | (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| T3P® | Propylphosphonic Anhydride (B1165640) |

| Boc-Asp(OBzl)-OH | Nα-tert-butoxycarbonyl-L-Aspartic Acid β-benzyl ester |

| Boc-Asp(OtBu)-OH | Nα-tert-butoxycarbonyl-L-Aspartic Acid β-tert-butyl ester |

Design and Synthesis of β-Turn Mimetics Utilizing Nα-Boc-L-Aspartic Acid α-Methyl Ester

The β-turn is a crucial secondary structure element in proteins and peptides, enabling the peptide chain to reverse its direction. It is composed of four amino acid residues (i, i+1, i+2, and i+3) and is often involved in molecular recognition events, making it an attractive target for the design of therapeutic agents. nih.gov Mimicking this structure with non-peptide scaffolds can lead to compounds with improved stability and bioavailability.

This compound serves as a key precursor for creating constrained scaffolds that mimic the β-turn structure. Researchers have exploited the stereochemistry and functional groups of aspartate derivatives to synthesize these mimetics. acs.org For instance, the chiral backbone of this compound can be used to construct pyrrolidine-based scaffolds. In a common strategy, a [3+2] dipolar cycloaddition reaction can be employed to form the five-membered ring, which acts as the core of the mimetic. nih.gov The substituents at positions 3 and 4 of the resulting pyrrolidine (B122466) ring can then be elaborated to project functionalities in a spatial arrangement that mimics the side chains of the i+1 and i+2 residues of a natural β-turn. The inherent chirality of the L-aspartic acid starting material ensures the stereocontrolled formation of these complex structures.

Table 1: Research Findings on β-Turn Mimetic Synthesis

| Precursor | Synthetic Strategy | Mimetic Scaffold | Key Finding |

|---|---|---|---|

| N-protected Aspartates | Intramolecular cyclization and functionalization | Constrained cyclic structures | The chirality of the aspartate derivative directs the stereochemistry of the resulting mimetic. acs.org |

Creation of Conformationally Restricted Analogues via Functionalization of Nα-Boc-L-Aspartic Acid α-Methyl Ester

Introducing conformational rigidity into peptide-based molecules is a widely used strategy to enhance their biological activity, selectivity, and metabolic stability. iupac.orguni-regensburg.de this compound is an excellent starting material for creating such conformationally restricted analogues due to its defined stereochemistry and multiple functionalization points.

One approach involves using the aspartic acid framework to synthesize cyclic or bridged amino acid analogues. iupac.org By forming a ring that incorporates the α-carbon and the side chain, the rotational freedom of the molecule is significantly reduced. For example, researchers have synthesized conformationally restricted dipeptide amides that act as potent and selective enzyme inhibitors. nih.gov In these syntheses, the aspartate derivative is often modified and cyclized to form proline analogues or other constrained ring systems.

Another innovative application is the synthesis of conformationally restricted α-amino acid–BODIPY derivatives. acs.org In this work, N-Boc-L-aspartic acid esters were reacted with a boron-dichloro BODIPY core. The aspartic acid residue coordinates to the boron center through its nitrogen and a side-chain oxygen, creating a stable, rigid spiro-structure. acs.org This method provides a way to create fluorescent amino acid analogues with fixed conformations, which are valuable tools for studying biological systems. acs.org The use of the Boc protecting group is crucial as it decreases the charge on the boron atom, leading to more stable final products. acs.org

Contributions to Asymmetric Synthesis and Chiral Catalyst Development

The field of asymmetric synthesis, which focuses on the selective synthesis of a specific enantiomer of a chiral molecule, heavily relies on the use of chiral starting materials, reagents, and catalysts. mdpi.com this compound, derived from the naturally occurring L-aspartic acid, is a valuable component of the "chiral pool" and serves as a precursor for various applications in stereocontrolled reactions.

Asymmetry Induction through Chiral Nα-Boc-L-Aspartic Acid α-Methyl Ester Derivatives

Asymmetric induction is the process by which a chiral center in a molecule influences the creation of a new chiral center, leading to a preference for one stereoisomer over another. The inherent stereocenter in this compound is frequently used to direct the outcome of subsequent chemical transformations.

For example, it can be used as a chiral auxiliary, a temporary chiral handle that is later removed after guiding a stereoselective reaction. More commonly, it is used as a chiral building block where its stereocenter becomes a permanent part of the final molecule. This is evident in the synthesis of complex molecules like aspartame, where the stereochemistry of the aspartic acid moiety is critical for its properties. acs.org Furthermore, derivatives of this compound are used in the diastereoselective hydrogenation reactions to produce peptides with specific stereochemistry. acs.org The chiral center of the aspartate residue influences the binding of the molecule to the chiral hydrogenation catalyst, favoring the formation of one diastereomer.

Precursor for Nitrogen-Containing Heterocycles and Fine Chemicals

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. clockss.orgnih.gov The development of efficient methods for their synthesis is a major focus of organic chemistry. researchgate.net this compound provides a versatile template for the synthesis of various heterocyclic systems.

The functional groups of this compound can be manipulated to undergo intramolecular cyclization reactions, yielding a range of heterocyclic scaffolds. For instance, reductive or oxidative transformations of the ester and carboxylic acid groups, coupled with the nucleophilicity of the deprotected amine, can lead to the formation of pyrrolidines, piperidines, and other nitrogen-containing rings. mdpi.com Researchers have described the synthesis of complex pyrrolidines from N-Boc-derived aminoalkynes, which can be prepared from amino acid precursors like this compound. mdpi.com These reactions often proceed through tandem processes where multiple bonds are formed in a single operation, providing an efficient route to complex molecular architectures. mdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Nα-Boc-L-Aspartic Acid α-Methyl Ester | This compound |

| 2,2,2-trichloroethoxycarbonyl | Troc |

| tert-butyloxycarbonyl | Boc |

Structural Elucidation and Conformational Analysis of Nα Boc L Aspartic Acid α Methyl Ester

Spectroscopic Characterization Techniques Applied to Nα-Boc-L-Aspartic Acid α-Methyl Ester

A suite of spectroscopic methods is indispensable for the comprehensive characterization of Nα-Boc-L-Aspartic Acid α-Methyl Ester (BOC-ASP-OME), confirming its molecular structure and identifying its functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the chemical structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, signals corresponding to the Boc protecting group are observed as a singlet at approximately 1.46 ppm. nih.gov The protons of the aspartyl residue's backbone and side chain exhibit characteristic multiplets. For instance, the α-proton (αH) resonates around 4.77–4.82 ppm, while the β-protons (βH) appear as multiplets between 2.93 and 3.12 ppm. nih.gov The methyl ester protons (OCH₃) present a sharp singlet at about 3.74 ppm. nih.gov The amide proton (NH) of the Boc group can be seen as a doublet around 5.59 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons of the Boc group, the α-ester, and the side-chain carboxylic acid display distinct chemical shifts. Studies on similar dipeptides show that the carbonyl carbon of the N-Boc group is less sensitive to solvent polarity compared to the carbonyl carbons of the peptide bond and the carbomethoxy group. mdpi.com The benzyl (B1604629) ester group's CH₂ resonates at a different frequency than the benzyl ether protecting group's CH₂, allowing for clear differentiation. publish.csiro.au

A representative table of expected ¹H NMR chemical shifts for this compound is provided below.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (t-butyl) | ~1.46 | Singlet |

| Asp βH | ~2.93 - 3.12 | Multiplet |

| Asp OCH₃ | ~3.74 | Singlet |

| Asp αH | ~4.77 - 4.82 | Multiplet |

| Asp NH | ~5.59 | Doublet |

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the N-H, C=O, and C-O bonds within the molecule. The amide N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations from the urethane (B1682113) (Boc group), the methyl ester, and the carboxylic acid will produce strong absorption bands in the range of 1650-1760 cm⁻¹. Specifically, the urethane carbonyl often appears around 1700 cm⁻¹, while ester carbonyls are found at higher wavenumbers. The C-O stretching vibrations from the ester and carboxylic acid groups will be present in the 1000-1300 cm⁻¹ region. The presence of hydrogen bonding can influence the position and shape of the N-H and C=O stretching bands. acs.org For instance, in the solid state, a predominance of hydrogen-bonded NH groups is often observed. acs.org

A summary of key IR absorption frequencies for this compound is presented in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C=O (Urethane) | Stretching | ~1700 |

| C=O (Ester) | Stretching | ~1740 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-O | Stretching | 1000 - 1300 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which further corroborates its structure. The molecular formula for this compound is C₁₀H₁₇NO₆, corresponding to a molecular weight of approximately 247.24 g/mol . nih.gov Electrospray ionization (ESI) is a common technique used for such molecules. acs.org The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.1. Fragmentation analysis can reveal the loss of the Boc group (a loss of 100 amu) or the methyl ester group, providing further structural evidence.

X-ray Crystallographic Studies of Nα-Boc-L-Aspartic Acid α-Methyl Ester and its Crystalline Forms

While a crystal structure specifically for the monomeric Nα-Boc-L-Aspartic Acid α-Methyl Ester was not found in the search results, extensive crystallographic data exists for a related homotripeptide, {Boc-[Asp(OMe)]₃-OPac}. researchgate.netnih.govresearchgate.netiucr.org This data provides significant insights into the likely solid-state conformations and intermolecular interactions that would be relevant to the monomer.

In the crystal structure of the related homotripeptide, the molecule adopts an extended conformation of the backbone chain. researchgate.netiucr.org All the peptide bonds are in an s-trans conformation. researchgate.netnih.gov This extended conformation is a common feature in peptides and is one of the fundamental secondary structures. upc.edu It is reasonable to infer that the monomeric this compound would also favor an extended conformation in the solid state to minimize steric hindrance between the bulky Boc group and the side chain. The packing of these molecules in a crystal lattice would be driven by the formation of intermolecular interactions.

The crystal structure of the homotripeptide reveals an extensive network of intermolecular N-H···O hydrogen bonds. nih.govresearchgate.netnih.gov These interactions lead to the formation of an infinite parallel β-sheet structure. nih.govresearchgate.netnih.gov Specifically, all of the nitrogen atoms in the tripeptide are involved in these hydrogen bonds. researchgate.net It is highly probable that in a crystalline form of this compound, similar N-H···O hydrogen bonds would be the dominant intermolecular force, dictating the packing arrangement. The amide proton of the Boc group would act as a hydrogen bond donor, while the carbonyl oxygens of the ester and carboxylic acid groups would serve as acceptors. The analysis of such hydrogen bonding is crucial for understanding the stability and physical properties of the crystalline solid. nih.gov

Computational Chemistry Investigations of Nα-Boc-L-Aspartic Acid α-Methyl Ester

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound, offering insights that complement experimental data. Through methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) models, researchers can predict and analyze the behavior of this compound with high precision.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. oatext.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies, which can be directly correlated with experimental infrared (IR) spectra.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can elucidate the most stable three-dimensional structure. cu.edu.eg These calculations also yield vibrational frequencies corresponding to the characteristic stretching and bending modes of the molecule's functional groups. For instance, the carbonyl (C=O) stretching frequencies of the Boc-protecting group, the methyl ester, and the carboxylic acid are sensitive to their chemical environment and intramolecular interactions, such as hydrogen bonding. researchgate.net

Studies on similar N-Boc-protected amino acid esters have shown that DFT calculations can accurately predict IR absorption patterns. researchgate.net For example, calculations on a dipeptide revealed distinct frequencies for carbonyl bonds in different chemical environments (gas phase vs. solution), which were in good agreement with experimental observations. researchgate.net This approach allows for the precise assignment of spectral bands, aiding in the structural characterization of the molecule.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Ester (C=O) | Stretching (ν) | ~1740 | Strong |

| Carboxylic Acid (C=O) | Stretching (ν) | ~1715 | Strong |

| Boc Carbamate (C=O) | Stretching (ν) | ~1690 | Strong |

| Carboxylic Acid (O-H) | Stretching (ν) | ~3300-2500 | Broad, Medium |

| Amide (N-H) | Stretching (ν) | ~3400 | Medium |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility and dynamic behavior of molecules in solution. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to map the energy landscape and identify representative, low-energy conformations. cresset-group.com

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules, such as water. kyushu-u.ac.jp The system is then simulated for a duration ranging from nanoseconds to microseconds. rsc.orgresearchgate.net Analysis of the resulting trajectory can reveal:

Conformational Preferences: Identification of the most populated conformations by analyzing dihedral angles of the molecular backbone and side chains. This can uncover preferences for specific secondary structures like β-turns or extended conformations. researchgate.netresearchgate.net

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules, which significantly influences its solubility and behavior. kyushu-u.ac.jpresearchgate.net

Intramolecular Hydrogen Bonding: The stability of internal hydrogen bonds, for example, between the amide proton and a carbonyl oxygen, which can stabilize folded structures. nih.gov

Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, providing a dynamic picture that static calculations cannot capture. researchgate.netnih.gov

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation (Note: This table is for illustrative purposes, showing the type of data obtained from MD simulations.)

| Conformer ID | Key Dihedral Angles (φ, ψ) | Relative Population (%) | Dominant Intramolecular H-Bond |

|---|---|---|---|

| 1 (Extended) | ~(-150°, 150°) | 45 | None |

| 2 (β-Turn Type II) | ~(-60°, 120°) | 30 | CO(i) to NH(i+3) |

| 3 (Folded) | ~(60°, 30°) | 20 | Side-chain COOH to Backbone NH |

| 4 (Other) | Various | 5 | Transient |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reactivity Modeling

Hybrid QM/MM methods offer a powerful compromise for modeling chemical reactions in large, complex systems like enzymes or in solution. nih.gov In this approach, the chemically active region of the system (e.g., the atoms directly involved in bond breaking and formation) is treated with a high-level, accurate QM method, while the larger surrounding environment (e.g., protein residues or solvent molecules) is treated with a more computationally efficient MM force field. cdnsciencepub.comcdnsciencepub.com

For this compound, a QM/MM simulation could be used to model its reactivity, such as its participation in a peptide bond formation reaction. jst.go.jp In such a scenario:

The QM region would include the carboxyl group of the incoming amino acid and the activated ester of this compound.

The MM region would consist of the rest of the molecules and the solvent.

This setup allows for the accurate calculation of the reaction pathway and the associated energy barriers (activation energies). acs.org QM/MM free energy simulations have been successfully used to elucidate the mechanisms of peptide bond formation in the ribosome, demonstrating the method's power to distinguish between competing reaction pathways. acs.org By modeling the transition states, QM/MM calculations provide critical insights into the factors that control reaction rates and selectivity, which is invaluable for designing synthetic routes or understanding enzymatic catalysis. nih.gov

Table 3: Illustrative QM/MM Calculated Energy Profile for a Hypothetical Reaction Involving this compound (Note: This table is a hypothetical representation of data from a QM/MM study, for example, the hydrolysis of the methyl ester.)

| Reaction State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of water on ester carbonyl | +18.5 |

| Intermediate | Tetrahedral intermediate | +5.2 |

| Transition State 2 (TS2) | Collapse of intermediate, proton transfer | +15.8 |

| Products | Boc-Asp-OH + Methanol (B129727) | -4.7 |

Advanced Analytical Methodologies for Purity Assessment and Quantification of Nα Boc L Aspartic Acid α Methyl Ester

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry for the separation and analysis of complex mixtures. For BOC-ASP-OME, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the principal method for the definitive purity assessment and quantification of this compound. researchgate.netresearchgate.netorganic-chemistry.org Its high resolution and sensitivity enable the separation and detection of closely related impurities. Commercial suppliers of this compound routinely use HPLC to guarantee the purity of their products, often achieving purities of 98% or higher. echemi.comaksci.com

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For N-Boc protected amino acids, mobile phases typically consist of aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727). The concentration of the organic modifier is a critical parameter that can be adjusted to optimize the separation. researchgate.net

Furthermore, chiral HPLC is indispensable for determining the enantiomeric purity of this compound. Since stereochemistry is critical in peptide synthesis, ensuring the absence of the D-enantiomer is crucial. This is achieved using chiral stationary phases (CSPs) that can differentiate between the L- and D-enantiomers. sigmaaldrich.com For instance, polysaccharide-based columns or cyclodextrin-based columns have proven effective for the chiral separation of Boc-protected amino acids. researchgate.netresearchgate.net One study on a Boc-dipeptide methyl ester utilized a CHIRALPAK® AS-H column with a mobile phase of 20% isopropanol (B130326) in hexane. researchgate.net Another investigation into the separation of various N-t-Boc protected racemic amino acids found that a hydroxypropyl derivatized β-cyclodextrin bonded phase column in reversed-phase mode gave optimal resolution with mobile phases containing 5-10% acetonitrile or approximately 20% methanol. researchgate.net

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique is valuable for detecting volatile byproducts or impurities that may be present from its synthesis. These could include residual solvents or small molecule reagents.

For the analysis of non-volatile compounds like amino acid derivatives, GC often requires a derivatization step to increase the analyte's volatility and thermal stability. In the context of amino acid analysis, derivatization is a common practice to enable GC separation and detection. uni-muenchen.de While specific GC methods for this compound are not prevalent in the literature, the general principles of GC analysis of derivatized amino acids would apply. For instance, after deprotection and subsequent derivatization, GC could be used to assess the enantiomeric ratio using a chiral stationary phase. uni-muenchen.de

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. sigmaaldrich.comnih.govmdpi.comreddit.comorgsyn.org It allows for the qualitative assessment of the presence of starting materials, the formation of the product, and the appearance of any byproducts.

In a typical TLC analysis of a this compound synthesis, small aliquots of the reaction mixture are spotted on a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the silica gel. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For Boc-protected amino acids and their derivatives, a common mobile phase is a mixture of a less polar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol or acetic acid). researchgate.net A patent describing the synthesis of a related compound, N-Boc-L-aspartic acid-4-methyl esters-1-benzyl ester, utilized a mobile phase of dichloromethane and methanol in a 10:1 ratio for TLC monitoring. google.com Visualization of the separated spots is typically achieved using UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin.

Electrophoretic and Capillary Electrophoresis (CE) Approaches

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high-efficiency separations and are well-suited for the analysis of charged species like amino acid derivatives.

Application of CE for High-Resolution Separation of Isomers

Capillary Electrophoresis (CE) is a powerful analytical technique that separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of an electric field. chromatographyonline.com It is particularly advantageous for the chiral separation of amino acids and their derivatives due to its high resolution, short analysis time, and low sample and reagent consumption. nih.gov

For the analysis of this compound, CE can be employed to assess both purity and, crucially, enantiomeric excess. The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acid separations include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. researchgate.netnih.gov The differential interaction of the L- and D-enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification.

While specific CE methods for this compound are not extensively documented, the general methodologies developed for other Boc-protected amino acids are directly applicable. The optimization of separation conditions, such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage, is key to achieving baseline resolution of the enantiomers.

Integration with Mass Spectrometry for Enhanced Detection

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) provides a highly sensitive and selective analytical platform. This hyphenated technique combines the high separation efficiency of CE with the definitive identification and structural elucidation capabilities of MS.

In the context of this compound analysis, CE-MS can provide not only quantitative information about the main component and its impurities but also their mass-to-charge ratios, which aids in their identification. This is particularly useful for characterizing unknown byproducts that may be present in the sample. The development of suitable interfaces, such as electrospray ionization (ESI), has been crucial for the robust coupling of CE and MS for the analysis of non-volatile and thermally labile molecules like amino acid derivatives.

Emerging Research Frontiers and Future Perspectives on Nα Boc L Aspartic Acid α Methyl Ester

Integration of Nα-Boc-L-Aspartic Acid α-Methyl Ester into Microfluidic and Flow Synthesis Platforms